BenchChemオンラインストアへようこそ!

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

TrkA kinase inhibition Structure-activity relationship Urea-based kinase inhibitors

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea (CAS 1396784-81-8) is a tri-substituted urea derivative featuring a benzyl(methyl)amino-but-2-yn-1-yl scaffold linked to a 2-methoxyethyl urea moiety (molecular formula C₁₆H₂₃N₃O₂, MW 289.37). The compound is disclosed as a tropomyosin-related kinase A (TrkA) inhibitor in patent WO2013176970, assigned to Merck Sharp & Dohme Corp., with patented indications spanning chronic pain (ICD-11 MG30), neuropathic pain (8E43.0), pruritus (EC90), and certain solid tumours (2A00–2F9Z).

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 1396784-81-8
Cat. No. B2786728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea
CAS1396784-81-8
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCN(CC#CCNC(=O)NCCOC)CC1=CC=CC=C1
InChIInChI=1S/C16H23N3O2/c1-19(14-15-8-4-3-5-9-15)12-7-6-10-17-16(20)18-11-13-21-2/h3-5,8-9H,10-14H2,1-2H3,(H2,17,18,20)
InChIKeyMYJULEHQMPTMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea (CAS 1396784-81-8): Procurement-Grade Profile of a Patented Tri-Substituted Urea TrkA Inhibitor


1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea (CAS 1396784-81-8) is a tri-substituted urea derivative featuring a benzyl(methyl)amino-but-2-yn-1-yl scaffold linked to a 2-methoxyethyl urea moiety (molecular formula C₁₆H₂₃N₃O₂, MW 289.37) . The compound is disclosed as a tropomyosin-related kinase A (TrkA) inhibitor in patent WO2013176970, assigned to Merck Sharp & Dohme Corp., with patented indications spanning chronic pain (ICD-11 MG30), neuropathic pain (8E43.0), pruritus (EC90), and certain solid tumours (2A00–2F9Z) [1][2]. It is catalogued as a high-throughput screening (HTS) compound by Life Chemicals (product code F6244-3487) and is cross-referenced in the Therapeutic Target Database (TTD ID: D0UQ2G) and DrugMap (ID: DMHGRTX) as 'Tri-substituted urea derivative 1' [1].

Why In-Class Urea-Based TrkA Inhibitors Cannot Substitute for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea in Procurement Decisions


Tri-substituted urea derivatives sharing the benzyl(methyl)amino-but-2-yn-1-yl scaffold constitute a congeneric series in which the identity of the N'-substituent (e.g., phenyl, thiophen-2-yl, cyclohexyl, tert-butyl, or 2-methoxyethyl) critically determines both potency and physicochemical properties . Within patent WO2013176970, TrkA IC₅₀ values span three orders of magnitude (5 nM to 10,000 nM) across structurally closely related examples, demonstrating that even minor modifications to the urea terminus produce large shifts in target engagement [1]. Consequently, generic substitution—i.e., replacing the 2-methoxyethyl variant with a different N'-substituted analog—carries a high risk of unrecognised potency loss, altered selectivity profile, or divergent ADME behaviour that cannot be predicted from scaffold similarity alone. Procurement decisions must therefore be based on the specific CAS number rather than class-level assumptions [1].

Quantitative Differentiation Evidence for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea Relative to Closest Analogs


Structural Differentiation: 2-Methoxyethyl Urea Terminus Versus Phenyl, Thiophenyl, Cyclohexyl, and tert-Butyl Analogs

The target compound bears a 2-methoxyethyl group on the distal urea nitrogen, distinguishing it from the closest commercially catalogued analogs: 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea (CAS 1396843-44-9, N'-phenyl; MW 307.4), 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(thiophen-2-yl)urea (CAS 1396784-76-1, N'-thiophenyl; MW 313.4), 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea (N'-cyclohexyl; MW 313.4), and 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea (N'-tert-butyl; MW 287.4) . The 2-methoxyethyl substituent introduces an ether oxygen capable of hydrogen-bond acceptance and increases topological polar surface area relative to the purely hydrocarbon analogs, properties known to influence both target binding and pharmacokinetic behaviour in urea-based kinase inhibitor series [1]. Within the patent series WO2013176970, IC₅₀ values for exemplified urea derivatives span from 5 nM to 10,000 nM in a TrkA fluorescence-based kinase assay, confirming that N'-substituent variation alone can shift potency by >1000-fold [1].

TrkA kinase inhibition Structure-activity relationship Urea-based kinase inhibitors Pain therapeutics

Patent-Disclosed TrkA Kinase Inhibitory Activity: Compound Falls Within the 5–10,000 nM IC₅₀ Range for the Series

Patent WO2013176970 (Merck Sharp & Dohme Corp.) explicitly discloses 163 example compounds of Formula I, including the target compound, as TrkA kinase inhibitors [1]. The biological assay measured TrkA-catalysed phosphorylation of a fluorescently labelled peptide substrate. The patent reports that IC₅₀ values for compounds within this invention range from 5 nM to 10,000 nM (note: the table reports EC₅₀, but the text describes IC₅₀) [1]. While the precise IC₅₀ for 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea is not individually tabulated in the publicly available patent highlight, the compound is listed among the 163 examples and falls within this quantitative activity range [1][2]. Comparative context: within the broader TrkA inhibitor landscape, urea-based inhibitors from Merck's later filings (e.g., WO2016054807) have achieved IC₅₀ values as low as 0.5 nM for optimised leads, illustrating both the potency achievable with this chemotype and the wide range of activity possible across structural variants [3].

TrkA inhibition Kinase assay Pain Neuropathic pain Patent pharmacology

Multi-Indication Patent Coverage Differentiates This Compound from Single-Indication TrkA Tool Compounds

The target compound, as 'Tri-substituted urea derivative 1' (DrugMap ID: DMHGRTX; TTD ID: D0UQ2G), is patented for five distinct ICD-11 indications: chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumours/cancer (2A00–2F9Z), and thymic cancer (2C27) [1][2]. This multi-indication profile contrasts with numerous academic TrkA tool compounds that are not covered by composition-of-matter patents or are limited to single-indication disclosures. For comparison, many urea-based TrkA inhibitors from earlier Merck filings (e.g., WO2015039334A1) focus predominantly on pain indications, while the breadth of claimed therapeutic areas for WO2013176970—encompassing both nociceptive and oncological applications—reflects the strategic positioning of this specific compound as part of a broad patent family [3]. The target compound is further cross-referenced in the Therapeutic Target Database as an inhibitor of TrkA (UniProt: NTRK1_HUMAN) with a mechanism of action classified as 'Inhibitor' [2].

Chronic pain Neuropathic pain Pruritus Oncology TrkA inhibitor indications

Commercial Availability as a Defined HTS Screening Compound Enables Reproducible Procurement Versus In-House Synthesis of Non-Catalogued Analogs

The target compound is commercially available as a catalogued HTS compound from Life Chemicals (product code F6244-3487), a recognised supplier of screening libraries to the pharmaceutical and biotechnology sectors . This contrasts with several close structural analogs—including 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea and 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea—for which no established commercial HTS supplier with validated purity certificates could be identified from non-excluded sources . Standardised procurement from a registered HTS vendor provides quality-controlled material with defined purity specifications, batch-to-batch consistency, and traceable provenance, reducing the experimental variability inherent in custom-synthesised or non-validated comparator compounds . For researchers comparing TrkA inhibition across the congeneric series, the availability of a validated commercial source for the 2-methoxyethyl variant but not for several hydrocarbon-terminated analogs represents a practical procurement differentiator.

High-throughput screening Chemical probe Procurement Reproducibility Building block

Recommended Research and Industrial Application Scenarios for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea (CAS 1396784-81-8)


Structure-Activity Relationship (SAR) Exploration of the N'-Substituent in Benzyl(methyl)amino-but-2-ynyl Urea TrkA Inhibitors

Investigators conducting systematic SAR studies on the urea terminus of TrkA inhibitors can employ this compound as the 2-methoxyethyl reference point within a congeneric panel. The 2-methoxyethyl group introduces an ether oxygen not present in the phenyl (CAS 1396843-44-9), thiophenyl (CAS 1396784-76-1), cyclohexyl, or tert-butyl analogs, enabling assessment of hydrogen-bond acceptor effects on TrkA potency and selectivity within the 5–10,000 nM IC₅₀ range established by the patent series [1]. Procurement of this specific CAS number ensures access to the exact N'-substituent variant required for complete SAR mapping, avoiding the confounding effect of substituting an analog with different physicochemical properties [1].

TrkA-Mediated Pain and Inflammation Target Validation Using a Patented Urea Chemotype

The compound's inclusion in patent WO2013176970 with explicit claims for chronic pain (MG30), neuropathic pain (8E43.0), and pruritus (EC90) supports its use as a tool compound for TrkA target validation studies in nociceptive and inflammatory disease models [1]. Its multi-indication patent coverage distinguishes it from single-indication academic probes, making it suitable for programmes requiring a chemically defined TrkA inhibitor with documented intellectual property provenance across both pain and oncology applications [1][2].

High-Throughput Screening Library Augmentation with a Structurally Distinct Tri-Substituted Urea

As a commercially catalogued HTS compound from Life Chemicals (F6244-3487), this compound can be procured with defined purity specifications for incorporation into kinase-focused screening libraries [1]. Its tri-substituted urea scaffold with a but-2-yn-1-yl linker represents a chemotype distinct from the more common diaryl urea kinase inhibitor scaffolds, offering screening collections structural diversity that may capture TrkA binding modes not sampled by flatter, aromatic urea series [1].

Comparative Procurement for Reproducible TrkA Inhibitor Studies When Benchmarked Against Non-Commercial Analogs

For laboratories seeking to benchmark TrkA inhibitory activity across the benzyl(methyl)amino-but-2-ynyl urea series, the target compound offers the practical advantage of validated commercial availability, whereas several close analogs (e.g., cyclohexyl and 4-methoxyphenethyl variants) lack identifiable HTS-grade commercial sources [1]. This procurement reliability makes the 2-methoxyethyl variant the most accessible entry point for researchers initiating SAR studies on this scaffold, reducing lead time and quality control burden relative to custom synthesis of non-catalogued analogs [1].

Quote Request

Request a Quote for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.